![molecular formula C21H22PSi B14682271 {[2-(Diphenylphosphanyl)phenyl]methyl}(dimethyl)silyl CAS No. 36241-02-8](/img/structure/B14682271.png)
{[2-(Diphenylphosphanyl)phenyl]methyl}(dimethyl)silyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphino)benzyldimethylsilane is an organophosphorus compound that features both phosphine and silane functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)benzyldimethylsilane typically involves the reaction of diphenylphosphine with benzyldimethylchlorosilane. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Ph2PH+PhCH2SiMe2Cl→Ph2PCH2SiMe2Ph+HCl
Industrial Production Methods
While specific industrial production methods for 2-(Diphenylphosphino)benzyldimethylsilane are not well-documented, the general principles of large-scale organophosphorus compound synthesis apply. These include the use of continuous flow reactors to improve reaction efficiency and safety, as well as the implementation of purification techniques such as distillation and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphino)benzyldimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Coordination: The phosphine group can coordinate to transition metals, forming complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as alkoxides or amines can be used.
Coordination: Transition metals like palladium, platinum, and rhodium are often used in coordination reactions.
Major Products
Oxidation: Diphenylphosphine oxide derivatives.
Substitution: Various substituted benzyldimethylsilane derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
2-(Diphenylphosphino)benzyldimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphino)benzyldimethylsilane primarily involves its ability to act as a ligand, coordinating to metal centers and influencing their reactivity. The phosphine group can donate electron density to the metal, stabilizing various oxidation states and facilitating catalytic cycles. The silane group can also participate in reactions, providing additional functionality and reactivity.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: Lacks the silane functionality, making it less versatile in certain applications.
Benzyldimethylchlorosilane: Lacks the phosphine group, limiting its use in coordination chemistry.
1,2-Bis(diphenylphosphino)ethane (DPPE): A bidentate ligand with two phosphine groups, offering different coordination properties.
Uniqueness
2-(Diphenylphosphino)benzyldimethylsilane is unique due to the presence of both phosphine and silane groups, allowing it to participate in a wider range of chemical reactions and applications compared to its individual components.
Properties
CAS No. |
36241-02-8 |
|---|---|
Molecular Formula |
C21H22PSi |
Molecular Weight |
333.5 g/mol |
InChI |
InChI=1S/C21H22PSi/c1-23(2)17-18-11-9-10-16-21(18)22(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-16H,17H2,1-2H3 |
InChI Key |
UJTNOELBPZJCCY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


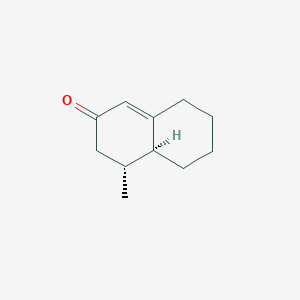
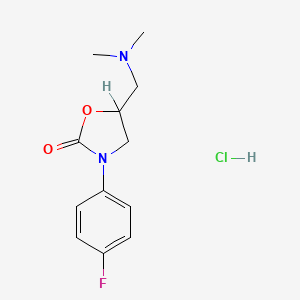
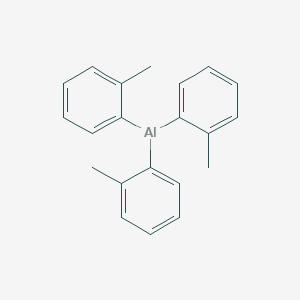
![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)

![Diethyl(6-oxo-6,11-dihydro-5h-dibenzo[b,e]azepin-11-yl)propanedioate](/img/structure/B14682228.png)

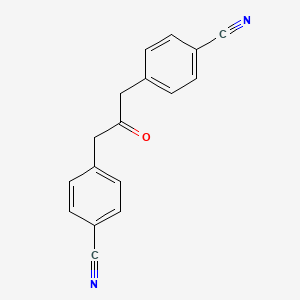
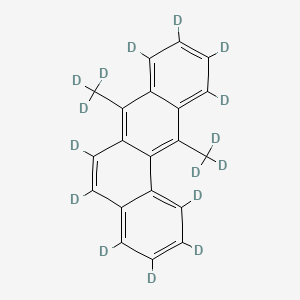
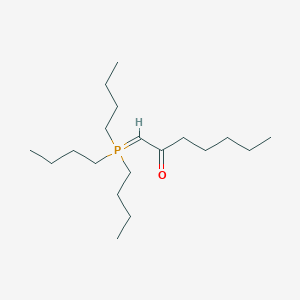


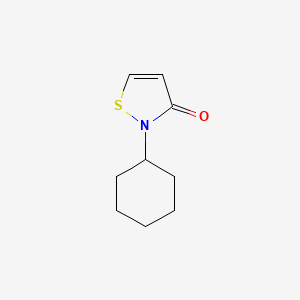
![1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene](/img/structure/B14682293.png)
